molecular formula C22H20N6O B2974712 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide CAS No. 1021115-48-9

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide

Cat. No.: B2974712
CAS No.: 1021115-48-9
M. Wt: 384.443
InChI Key: AFQCFYQKJCSVDR-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide is a complex organic compound that features a pyridazine ring, a pyridine ring, and a naphthamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide is unique due to its combined structural features of pyridazine, pyridine, and naphthamide. This combination imparts a distinct set of pharmacological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(19-7-3-5-16-4-1-2-6-18(16)19)25-15-14-24-20-8-9-21(28-27-20)26-17-10-12-23-13-11-17/h1-13H,14-15H2,(H,24,27)(H,25,29)(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQCFYQKJCSVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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